molecular formula C18H20N6O B15117523 11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B15117523
M. Wt: 336.4 g/mol
InChI Key: ICOCFZAWZDZLEJ-UHFFFAOYSA-N
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Description

11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazolo[3,4-d]pyrimidine core through the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones . Subsequent steps involve cyclization and functional group modifications to introduce the diazatricyclo moiety and other substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

11-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C18H20N6O/c1-11-20-17-14(7-19-22(17)2)18(21-11)23-8-12-6-13(10-23)15-4-3-5-16(25)24(15)9-12/h3-5,7,12-13H,6,8-10H2,1-2H3

InChI Key

ICOCFZAWZDZLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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